N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Description
Chemical Structure and Properties: The compound N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS: 1020054-32-3) features a methoxy group at the 2-position and an amino group at the 5-position on the phenyl ring, linked via an acetamide bridge to a 3,4-dimethylphenoxy moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol .
The target compound likely follows similar protocols.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMVLZIKSOPRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 3,4-dimethylphenol.
Formation of Intermediate: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acyl chloride intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is being investigated as a lead compound for drug development due to its potential therapeutic properties:
- Antimicrobial Activity : In vitro studies indicate effectiveness against several bacterial strains by disrupting cell membranes and inhibiting metabolic functions.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Neuroprotective Activity : It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
Biological Research
In biological studies, this compound serves as a tool for understanding enzyme interactions and cellular pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, modulating physiological responses.
- Receptor Interaction : The compound could interact with various receptors, influencing cellular signaling processes critical in pharmacology.
Industrial Applications
Beyond medicinal uses, this compound is utilized in the development of specialty chemicals and materials:
- Intermediate in Synthesis : It serves as a building block for synthesizing more complex organic molecules and specialty chemicals.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antibiotic Development : Research indicates that modifications to the compound can enhance its efficacy against resistant bacterial strains.
- Inflammatory Disease Models : In animal models of inflammation, the compound demonstrated significant reductions in markers of inflammation when administered.
- Neuroprotection Studies : Experiments using neuronal cell lines showed that treatment with this compound reduced cell death induced by oxidative stress agents.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- For instance, trichlorophenoxy derivatives are associated with herbicidal activity , while chloro-substituted acetamides may inhibit microbial growth more effectively .
- Methoxy vs. Methyl Substitutions: The target compound’s methoxy group at the 2-position improves solubility compared to methyl substituents (), while the 3,4-dimethylphenoxy group increases lipophilicity relative to mono-methyl analogs ().
- Toxicity Profile: highlights that N-(5-amino-2-methoxyphenyl) acetamide (a simpler analog lacking the dimethylphenoxy group) exhibits lower inhibition of methanogens (50% inhibition at >25 μM). This suggests that the dimethylphenoxy moiety in the target compound may further modulate toxicity, possibly by steric hindrance or altered metabolic pathways.
Crystallographic and Conformational Differences
Crystal structures of dichlorophenyl acetamides () reveal that substituents influence molecular conformation and hydrogen bonding. For example:
- Dichlorophenyl derivatives exhibit dihedral angles of 44.5–77.5° between aromatic rings, affecting packing density and solubility .
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound classified within the acetamide family. Its molecular formula is , with a molecular weight of approximately 300.35 g/mol. The compound features an amino group, a methoxy group, and a dimethylphenoxy moiety, which enhance its lipophilicity and potential biological interactions.
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 300.35 g/mol |
| Density | 1.202 g/cm³ (predicted) |
| Boiling Point | 533.6°C (predicted) |
| pKa | 12.48 (predicted) |
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics like levofloxacin .
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several acetamide derivatives, including this compound. The results demonstrated that:
- MIC against E. coli : Lower than levofloxacin.
- MIC against S. aureus : Comparable to levofloxacin.
- Biofilm Inhibition : The compound showed over 80% inhibition in biofilm formation at higher concentrations compared to controls .
Anti-inflammatory Potential
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research has suggested that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammatory responses.
The proposed mechanism of action involves:
- Enzyme Interaction : The compound may inhibit specific enzymes that play a role in bacterial metabolism or inflammatory processes.
- Receptor Modulation : It could influence receptor signaling pathways that are crucial for cellular responses to inflammation or infection .
Comparative Analysis with Other Acetamides
A comparative analysis with other acetamides has shown that compounds with similar structural features often exhibit enhanced biological activity. For instance, derivatives containing multiple methoxy groups have demonstrated improved efficacy against gram-positive bacteria compared to their acetamide counterparts .
Q & A
Q. What are the standard synthetic protocols for preparing N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide?
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting (3,4-dimethylphenoxy)acetic acid with thionyl chloride to form the reactive chloroacetyl intermediate .
- Coupling : Combining the intermediate with 5-amino-2-methoxyaniline under basic conditions (e.g., potassium carbonate in DMF), monitored by TLC for completion .
- Purification : Recrystallization from dichloromethane/hexane mixtures yields the final product . Key characterization methods include IR (to confirm amide C=O stretches at ~1667 cm⁻¹) and ¹H NMR (methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, amino groups). For example, methoxy protons appear as singlets near δ 3.8 ppm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+1]⁺ peaks) .
- Polar Surface Area (PSA) : Calculated PSA (~38.3 Ų) predicts membrane permeability, relevant for biological studies .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related acetamides exhibit:
- Antimicrobial activity : Attributed to the 3,4-dimethylphenoxy group disrupting bacterial membranes .
- Neuroprotective effects : Analogous compounds modulate dopamine/serotonin levels in CNS studies . Initial screening should prioritize microbial growth inhibition assays and neurotransmitter receptor binding studies.
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production in academic settings?
- Catalyst optimization : Replace thionyl chloride with milder acylating agents (e.g., EDCI/HOBt) to reduce side reactions .
- Solvent selection : Use DMF with controlled water content to enhance intermediate stability .
- Stepwise monitoring : Employ HPLC or in-situ FTIR to track reaction progress and minimize byproducts . Evidence from similar syntheses shows yield improvements from 5% to >60% via such optimizations .
Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?
- Comparative assays : Use parallel testing (e.g., MOR/KOR/DOR receptor binding vs. COX-2 inhibition) to clarify primary targets .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
- Molecular docking : Model interactions with P2X7 receptors (if neuroinflammation is implicated) to prioritize mechanistic studies .
Q. How does the compound’s physicochemical profile influence experimental design in pharmacokinetic studies?
- LogP (4.2) : High lipophilicity suggests poor aqueous solubility; formulations may require co-solvents (e.g., PEG 400) for in vivo studies .
- Metabolic stability : The 5-amino group is prone to oxidation; use liver microsome assays to identify major metabolites .
- Plasma protein binding : Predict using computational tools (e.g., SwissADME) to adjust dosing regimens in animal models .
Methodological Challenges and Solutions
Q. How to address discrepancies in computational vs. experimental LogP values?
- Experimental validation : Use shake-flask or HPLC methods to measure LogP, as XLogP predictions may deviate due to intramolecular H-bonding .
- Fragment-based corrections : Apply correction factors for electron-donating groups (e.g., methoxy) that reduce partitioning .
Q. What in vitro models are suitable for evaluating neuroprotective claims?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
